molecular formula C18H23N7O4 B2747130 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034550-74-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2747130
CAS No.: 2034550-74-6
M. Wt: 401.427
InChI Key: HAODLFFQUHLODA-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H23N7O4 and its molecular weight is 401.427. The purity is usually 95%.
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Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a unique structure comprising a benzo[d][1,3]dioxole moiety, a triazine ring, and a urea linkage, which collectively contribute to its diverse chemical properties and biological interactions.

Chemical Structure and Properties

The compound's IUPAC name is 1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]methyl]urea. Its molecular formula is C₁₅H₁₈N₆O₄, and it has a molecular weight of 358.35 g/mol. The presence of the triazine ring is significant as it is known to interact with various biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzyme targets and receptors . The structural features allow for the formation of hydrogen bonds and hydrophobic interactions with these targets. Notably, the triazine ring can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study on related thiourea derivatives indicated notable antitumor activity , with IC50 values lower than that of standard drugs like doxorubicin across various cancer cell lines (HepG2, HCT116, MCF7) .
CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

This data illustrates that derivatives of benzo[d][1,3]dioxole can significantly inhibit cancer cell proliferation while showing reduced cytotoxicity towards normal cells.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression. For example:

  • Studies have shown that compounds containing similar structures can inhibit EGFR (Epidermal Growth Factor Receptor) activity, which is crucial in many cancers .

Other Biological Activities

In addition to anticancer properties, the compound's structure suggests potential for other pharmacological activities:

  • Anti-inflammatory Activity : Compounds with similar structural motifs have been identified as COX inhibitors, indicating potential applications in pain management and inflammation .

Case Study 1: Antitumor Efficacy

A series of bis(morpholino-1,3,5-triazine) derivatives were synthesized and evaluated for their antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models. The lead compound demonstrated significant inhibition of tumor growth when administered intravenously .

Case Study 2: Molecular Docking Studies

Molecular docking studies have highlighted the binding affinities of related compounds to target proteins involved in cancer pathways. These studies provide insights into the structure-activity relationship (SAR) that can guide future drug design efforts .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O4/c1-24(2)16-21-15(22-17(23-16)25-5-7-27-8-6-25)10-19-18(26)20-12-3-4-13-14(9-12)29-11-28-13/h3-4,9H,5-8,10-11H2,1-2H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAODLFFQUHLODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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